molecular formula C8H6N2O3 B12461039 5-Hydroxy-1H-indazole-7-carboxylic acid

5-Hydroxy-1H-indazole-7-carboxylic acid

Cat. No.: B12461039
M. Wt: 178.14 g/mol
InChI Key: OHNNOYDEFOCYCJ-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the indazole core, followed by hydroxylation and carboxylation steps . The reaction conditions often require the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-oxo-1H-indazole-7-carboxylic acid, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 5-Methyl-1H-indazole-3-carboxylic acid
  • 5-Nitro-1H-indazole-3-carboxylic acid

Uniqueness

5-Hydroxy-1H-indazole-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in other indazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-hydroxy-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-5-1-4-3-9-10-7(4)6(2-5)8(12)13/h1-3,11H,(H,9,10)(H,12,13)

InChI Key

OHNNOYDEFOCYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(=O)O)O

Origin of Product

United States

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